molecular formula C7H5Cl2F2NO B14862939 2,4-Dichloro-6-(difluoromethoxy)aniline

2,4-Dichloro-6-(difluoromethoxy)aniline

Cat. No.: B14862939
M. Wt: 228.02 g/mol
InChI Key: XCFHWOYOEDQQSE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethoxy)aniline is an organic compound with the molecular formula C7H5Cl2F2NO. It is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and an aniline group attached to a benzene ring.

Preparation Methods

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)aniline typically involves the halogenation and subsequent amination of suitable precursor compounds. One common method involves the use of 4-chlorotrifluoromethyl benzene as the starting material. This compound undergoes halogenation to introduce chlorine atoms at specific positions on the benzene ring, followed by an amination reaction to introduce the aniline group . The reaction conditions often include the use of powdered iron and anhydrous ferric chloride as catalysts, with concentrated sulfuric acid-dried chlorine as the halogenating agent .

Chemical Reactions Analysis

2,4-Dichloro-6-(difluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The methoxy group can undergo hydrolysis to form the corresponding phenol derivative.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4-Dichloro-6-(difluoromethoxy)aniline can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific halogenation pattern and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFHWOYOEDQQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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